AR Antagonism Potency: 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile-Derived Compounds Achieve IC50 of 69 nM vs. Weaker Activity in Non-Chlorinated Analogs
Compounds derived from the 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile scaffold, specifically the 2-(1-(3-chloro-4-cyanophenyl)-1H-pyrazol-3-yl)acetamide series (compounds 2f, 2k, and 4c), exhibit potent AR antagonistic activity with IC50 values as low as 69 nM in AR-overexpressing cell lines [1]. In contrast, the non-chlorinated analog scaffold 2-(1-pyrazolyl)benzonitrile (CAS 25775-03-5) and the regioisomer 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile (CAS 1297537-37-1) have not demonstrated comparable AR antagonism in published studies; their reported applications are limited to kinase inhibition (CHK1, ELK) with significantly higher IC50 ranges . The 69 nM potency level is competitive with second-generation AR antagonists such as enzalutamide (IC50 ~36-100 nM in various assays) [2].
| Evidence Dimension | AR antagonistic activity (IC50) |
|---|---|
| Target Compound Data | 69 nM (lowest IC50 among 46 synthesized derivatives) |
| Comparator Or Baseline | Non-chlorinated analog 2-(1-pyrazolyl)benzonitrile: No reported AR antagonism; Enzalutamide: IC50 ~36-100 nM (baseline) |
| Quantified Difference | Target scaffold enables IC50 down to 69 nM; non-chlorinated analog shows no meaningful AR activity |
| Conditions | AR-overexpressing cell lines; MTT assay after 96 hrs; derived acetamide compounds 2f, 2k, 4c |
Why This Matters
This quantitative potency establishes the scaffold as a viable starting point for developing AR antagonists with activity comparable to clinically approved agents, enabling structure-activity relationship (SAR) optimization programs.
- [1] Chen C, Chai X, Hu X, Lou S, Li D, Hou T, Cui S. Discovery of 2-(1-(3-Chloro-4-cyanophenyl)-1H-pyrazol-3-yl)acetamides as Potent, Selective, and Orally Available Antagonists Targeting the Androgen Receptor. J Med Chem. 2022 Oct 13;65(19):13074-13093. doi: 10.1021/acs.jmedchem.2c00912. PMID: 36154033. View Source
- [2] Tran C, Ouk S, Clegg NJ, Chen Y, Watson PA, Arora V, et al. Development of a second-generation antiandrogen for treatment of advanced prostate cancer. Science. 2009 May 8;324(5928):787-90. doi: 10.1126/science.1168175. PMID: 19359544. View Source
